molecular formula C18H23N5O2 B7679857 Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate

Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate

Cat. No. B7679857
M. Wt: 341.4 g/mol
InChI Key: QQIJDFORZWZNHH-UHFFFAOYSA-N
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Description

Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is a heterocyclic compound that contains a pyridine ring, a piperazine ring, and a pyrazole ring, making it a complex and versatile molecule.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate varies depending on its application. In medicine, Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate has been shown to inhibit the activity of enzymes and receptors that are involved in the progression of various diseases. For example, Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. In agriculture, Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate inhibits the growth of plant pathogens by disrupting their cell membranes and interfering with their metabolic processes. In material science, Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate is used as a building block for the synthesis of novel materials with unique properties, such as high porosity and catalytic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate vary depending on its application. In medicine, Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate has been shown to protect neurons from oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. In agriculture, Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate has been shown to inhibit the growth of plant pathogens, which can improve crop yields and reduce the use of harmful pesticides. In material science, Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate is used as a building block for the synthesis of novel materials with unique properties, such as high porosity and catalytic activity.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate in lab experiments include its versatility, complexity, and potential applications in various fields. Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate can be easily synthesized using a simple reaction, and its purity can be improved through recrystallization and chromatography techniques. Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate can be used as a building block for the synthesis of novel materials with unique properties, and its potential applications in medicine and agriculture make it an attractive compound for further research. The limitations of using Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate. In medicine, further research is needed to fully understand the mechanism of action of Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate and its potential applications in the treatment of various diseases. In agriculture, further research is needed to optimize the use of Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate as a pesticide and to develop new methods for the control of plant pathogens. In material science, further research is needed to explore the potential applications of Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate as a building block for the synthesis of novel materials with unique properties. Overall, Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate is a promising compound that has the potential to make significant contributions to various fields of research.

Synthesis Methods

The synthesis of Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate involves the reaction of 4-(1-ethenylpyrazol-4-yl)methylpiperazine with ethyl 3-bromopyridine-4-carboxylate in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate. The purity of the synthesized Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate can be further improved through recrystallization and chromatography techniques.

Scientific Research Applications

Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate has been shown to inhibit the growth of cancer cells and prevent the formation of amyloid plaques, which are associated with Alzheimer's disease. In agriculture, Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate has been used as a pesticide due to its ability to inhibit the growth of plant pathogens. In material science, Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-3-23-14-15(11-20-23)13-21-7-9-22(10-8-21)17-6-5-16(12-19-17)18(24)25-4-2/h3,5-6,11-12,14H,1,4,7-10,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIJDFORZWZNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)CC3=CN(N=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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